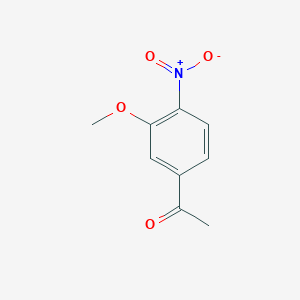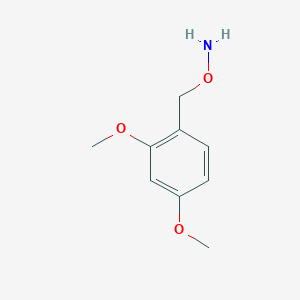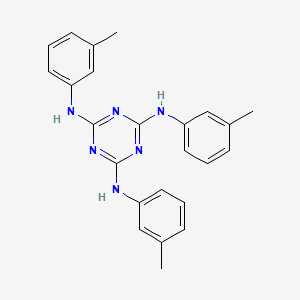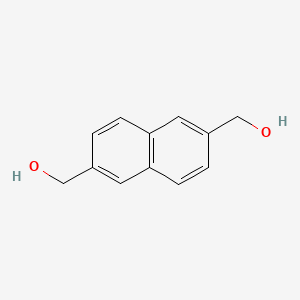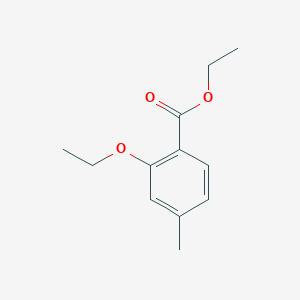![molecular formula C13H19F3O3Si B1589864 Triethoxy[4-(trifluoromethyl)phenyl]silane CAS No. 188748-63-2](/img/structure/B1589864.png)
Triethoxy[4-(trifluoromethyl)phenyl]silane
Overview
Description
Triethoxy[4-(trifluoromethyl)phenyl]silane (TTFPS) is a highly versatile and useful organosilicon compound, with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature, with a boiling point of approximately 270 °C, and a molecular weight of 312.36 g/mol. TTFPS is a widely used reagent in organic synthesis, and has been used in a variety of reactions and processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of various materials, such as semiconductors, fuel cells, and photovoltaic cells.
Scientific Research Applications
1. Sol-Gel Coatings for Corrosion Prevention
Triethoxy(4-(trifluoromethyl)phenyl) silane (TETFMPS) has been used as a precursor in the preparation of silica sol-gel for surface treatment of aluminum to prevent corrosion. The vibrational spectroscopic studies of this silane coupling agent reveal its stability up to 450°C and its decomposition at temperatures above 550°C, resulting in a silica film (Li, 2012).
2. Metalation Reactions in Organic Synthesis
TETFMPS undergoes metalation reactions, as indicated in a study where triethyl[(2-trifluoromethyl)phenyl]silane reacts exclusively at the 4-position, showing a unique regiochemical behavior. This property is leveraged in organic synthesis for creating specific molecular structures (Schlosser, Heiss, & Leroux, 2006).
3. Inorganic-Organic Layered Materials
TETFMPS has been used in the synthesis of inorganic-organic layered materials, demonstrating the formation of highly organized structures. This application is crucial in developing materials with specific properties for various industrial uses (Shimojima, Sugahara, & Kuroda, 1997).
4. Lithium-Ion Battery Electrolytes
In the context of lithium-ion batteries, TETFMPS derivatives have been studied as additives to enhance the performance of graphite anodes. This research contributes to the development of more efficient and durable batteries (Xia et al., 2008).
Mechanism of Action
Target of Action
Triethoxy[4-(trifluoromethyl)phenyl]silane is a silicon-based nucleophile . It is primarily targeted towards various substrates such as glass, metals, or polymers . The presence of the triethoxy group in the molecule allows it to act as a coupling agent, enabling the introduction of the trifluoromethylphenyl group onto these substrates .
Mode of Action
This compound interacts with its targets through a process known as functionalization . This process imparts hydrophobicity and can enhance the chemical resistance of the surfaces . It has also been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of silicon-containing organic compounds . Researchers use this compound in the preparation of silane-based organic molecules, which are useful intermediates in the development of advanced materials with potential applications in electronics and nanotechnology .
Pharmacokinetics
Its physical properties such as refractive index, boiling point, and density have been reported These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to modify surfaces and enhance their properties . This functionalization imparts hydrophobicity and can enhance the chemical resistance of the surfaces . In addition, it plays a crucial role in the synthesis of silicon-containing organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions help maintain the stability of this compound and ensure its effective action when used in various applications .
Biochemical Analysis
Biochemical Properties
Triethoxy[4-(trifluoromethyl)phenyl]silane plays a significant role in biochemical reactions, particularly in the field of materials chemistry. It acts as a silicon-based nucleophile and is shown to be reactive in Pd-catalyzed cross-coupling reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, thereby impacting cellular activities and functions . This functionalization can lead to changes in cell behavior, including alterations in cell signaling and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . This functionalization imparts hydrophobicity and enhances the chemical resistance of the surfaces . The compound’s reactivity is also explored in sol-gel processes, which are pivotal for creating novel ceramic and hybrid materials with specific mechanical and thermal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, with the compound’s functionalization impacting cell behavior and activities . The stability of this compound in laboratory settings is crucial for its effective use in biochemical reactions and material synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . The compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates can impact cellular activities and functions at different dosage levels . It is important to carefully monitor and control the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s role as a coupling agent enables it to introduce the trifluoromethylphenyl group onto different substrates, impacting metabolic flux and metabolite levels . These interactions are crucial for the synthesis of silane-based organic molecules and the development of advanced materials .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to act as a coupling agent enables it to introduce the trifluoromethylphenyl group onto cellular substrates, affecting its localization and accumulation . These interactions are important for the compound’s effective use in biochemical reactions and material synthesis .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The presence of targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s role as a coupling agent and its ability to introduce the trifluoromethylphenyl group onto various substrates .
properties
IUPAC Name |
triethoxy-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDWUVVCOLMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474482 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188748-63-2 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?
A1: this compound demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.
Q2: What is the impact of the sol-gel media's pH on the adsorption of this compound onto TiO2?
A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While this compound effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



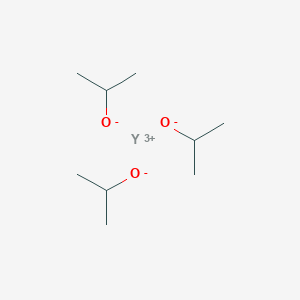
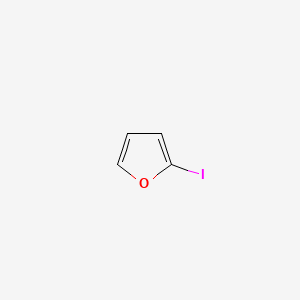
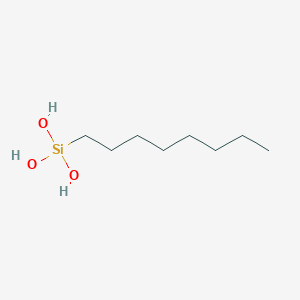
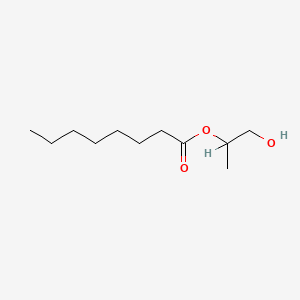
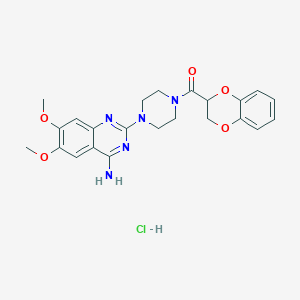
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

